Cas no 626-19-7 (Isophthaldehyde)

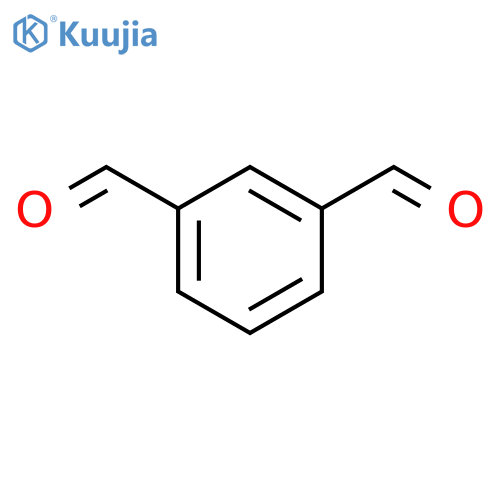

Isophthaldehyde structure

商品名:Isophthaldehyde

Isophthaldehyde 化学的及び物理的性質

名前と識別子

-

- Isophthalaldehyde

- 1,3-Benzenedialdehyde

- Isophthalic dicarboxaldehyde

- m-Phthalaldehyde

- Isophtaladehyde

- Benzene-1,3-dicarboxaldehyde

- m-Phthaldialdehyde

- benzene-1,3-dicarbaldehyde

- Isophthaldialdehyde

- 1,3-Benzenedicarboxaldehyde

- Isophthaldehyde

- Isophtaldehydes

- Isophtaldehydes [French]

- 3-Phthalaldehyde

- LU162B2N9X

- IZALUMVGBVKPJD-UHFFFAOYSA-N

- Isophthalaldehyde, 99%

- isophtalaldehyde

- 1,3-diformylbenzene

- PubChem17622

- Isophthalaldehyde, 97%

- Benzene 1,3 dica

-

- MDL: MFCD00003372

- インチ: 1S/C8H6O2/c9-5-7-2-1-3-8(4-7)6-10/h1-6H

- InChIKey: IZALUMVGBVKPJD-UHFFFAOYSA-N

- ほほえんだ: O=C([H])C1C([H])=C([H])C([H])=C(C([H])=O)C=1[H]

- BRN: 1561038

計算された属性

- せいみつぶんしりょう: 134.036779g/mol

- ひょうめんでんか: 0

- XLogP3: 1.2

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 回転可能化学結合数: 2

- どういたいしつりょう: 134.036779g/mol

- 単一同位体質量: 134.036779g/mol

- 水素結合トポロジー分子極性表面積: 34.1Ų

- 重原子数: 10

- 複雑さ: 117

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- Stability Shelf Life: Stable under recommended storage conditions.

- Temperature: Hazardous decomposition products formed under fire conditions - Carbon oxides.

- 色と性状: 微白色粉末

- 密度みつど: 1.1603 (rough estimate)

- ゆうかいてん: 87-88 °C (lit.)

- ふってん: 136°C/13mmHg(lit.)

- フラッシュポイント: 136℃/17mm

- 屈折率: 1.4800 (estimate)

- すいようせい: Slightly soluble in water.

- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.

- PSA: 34.14000

- LogP: 1.31160

- かんど: Air Sensitive

- ようかいせい: 水に微溶解する。

Isophthaldehyde セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。

- セキュリティの説明: S22-S24/25

- RTECS番号:NT1981000

- セキュリティ用語:S24/25

- ちょぞうじょうけん:Store at room temperature

Isophthaldehyde 税関データ

- 税関コード:2912299000

- 税関データ:

中国税関コード:

2912299000概要:

291229900.他の酸素含有基を有さない他の環状アルデヒド。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、テトラホルムアルデヒドの外観

要約:

291229900。他の酸素官能基を有さない他の環状アルデヒド。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

Isophthaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A106508-10g |

Isophthalaldehyde |

626-19-7 | 98% | 10g |

$6.0 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1038211-250g |

1,3-Benzenedicarboxaldehyde |

626-19-7 | 98% | 250g |

¥208 | 2023-04-13 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15788-25g |

Isophthalaldehyde, 98% |

626-19-7 | 98% | 25g |

¥1648.00 | 2023-03-15 | |

| TRC | I821965-25g |

Isophthaldehyde |

626-19-7 | 25g |

$ 75.00 | 2023-09-07 | ||

| TRC | I821965-50000mg |

Isophthaldehyde |

626-19-7 | 50g |

$98.00 | 2023-05-18 | ||

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB06821-500g |

Isophthaldehyde |

626-19-7 | 97% | 500g |

614.00 | 2021-07-09 | |

| eNovation Chemicals LLC | D376322-1kg |

m-Phthalaldehyde |

626-19-7 | 97% | 1kg |

$355 | 2024-05-24 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0673609723- 500g |

Isophthaldehyde |

626-19-7 | 95%(GC) | 500g |

¥ 882.4 | 2021-05-18 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0153-100G |

Isophthalaldehyde |

626-19-7 | >98.0%(GC) | 100g |

¥290.00 | 2024-04-15 | |

| Key Organics Ltd | AS-10887-5MG |

1,3-Benzenedialdehyde |

626-19-7 | >98% | 5mg |

$59.58 | 2025-02-09 |

Isophthaldehyde サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:626-19-7)m-Phthalaldehyde

注文番号:sfd9222

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:35

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:626-19-7)Isophthalaldehyde

注文番号:LE1430

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:40

価格 ($):discuss personally

Isophthaldehyde 関連文献

-

Magdalena Barwiolek,Dominika Jankowska,Mateusz Chorobinski,Anna Kaczmarek-K?dziera,Iwona ?akomska,Slawomir Wojtulewski,Tadeusz M. Muzio? RSC Adv. 2021 11 24515

-

Joel A. Drewry,Steven Fletcher,Haider Hassan,Patrick T. Gunning Org. Biomol. Chem. 2009 7 5074

-

3. Template synthesis of a novel macrobicyclic ligand and the crystal structure of its unique dinuclear copper(I) complexM. Patrick Ngwenya,Arthur E. Martell,Joseph Reibenspies J. Chem. Soc. Chem. Commun. 1990 1207

-

4. Intramolecular electron exchange with solvent participation: electron spin resonance study of the radical-anion of benzene-1,3-dicarbaldehyde in propan-2-ol–water mixturesM. Candida B. L. Shohoji,Bernardo J. Herold,Horácio M. Novais,Steen Steenken J. Chem. Soc. Perkin Trans. 2 1986 1465

-

5. Copper monooxygenase models. Aromatic hydroxylation by a dinuclear copper(I) complex containing methionine sulfur ligandsGloria Alzuet,Luigi Casella,Maria Laura Villa,Oliviero Carugo,Michele Gullotti J. Chem. Soc. Dalton Trans. 1997 4789

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:626-19-7) 间苯二甲醛

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:626-19-7)1,3-Benzenedicarboxaldehyde

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ